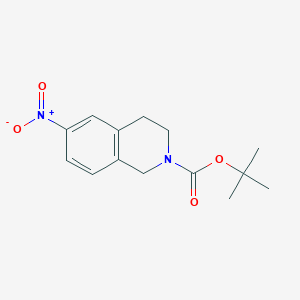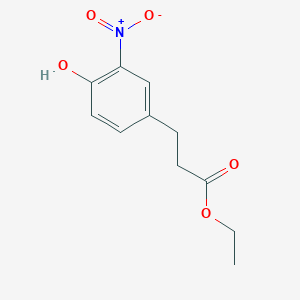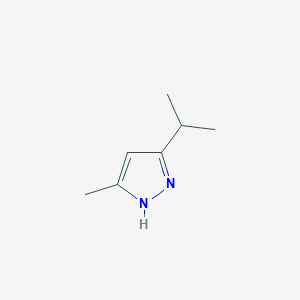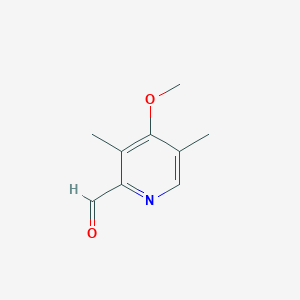![molecular formula C7H6N2OS B175211 3-Methylthieno[2,3-d]pyrimidin-4-one CAS No. 18740-31-3](/img/structure/B175211.png)
3-Methylthieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the thienopyrimidine family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Methylthieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular pathways, including the inhibition of key enzymes and the disruption of intracellular signaling cascades.
Biochemical and Physiological Effects:
Studies have shown that 3-Methylthieno[2,3-d]pyrimidin-4-one can exert a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the disruption of bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methylthieno[2,3-d]pyrimidin-4-one is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, its low solubility in aqueous solutions can present challenges in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for the study of 3-Methylthieno[2,3-d]pyrimidin-4-one. These include further investigation into its mechanisms of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various disease states. Additionally, the use of 3-Methylthieno[2,3-d]pyrimidin-4-one as a starting point for the synthesis of novel thienopyrimidine derivatives could lead to the discovery of new compounds with even greater pharmacological activities.
Métodos De Síntesis
The synthesis of 3-Methylthieno[2,3-d]pyrimidin-4-one is typically accomplished by condensing 2-aminothiophene with ethyl acetoacetate in the presence of a suitable catalyst. The resulting intermediate is then treated with an appropriate reagent to yield the final product.
Aplicaciones Científicas De Investigación
3-Methylthieno[2,3-d]pyrimidin-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Propiedades
Número CAS |
18740-31-3 |
|---|---|
Nombre del producto |
3-Methylthieno[2,3-d]pyrimidin-4-one |
Fórmula molecular |
C7H6N2OS |
Peso molecular |
166.2 g/mol |
Nombre IUPAC |
3-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-9-4-8-6-5(7(9)10)2-3-11-6/h2-4H,1H3 |
Clave InChI |
XRRGMEXYNJFRAU-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
SMILES canónico |
CN1C=NC2=C(C1=O)C=CS2 |
Sinónimos |
3-Methylthieno[2,3-d]pyriMidin-4(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







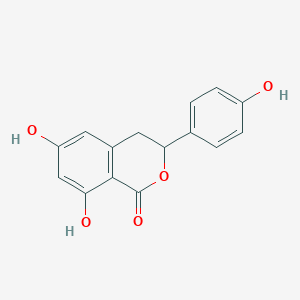
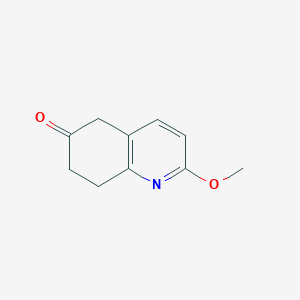
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)
